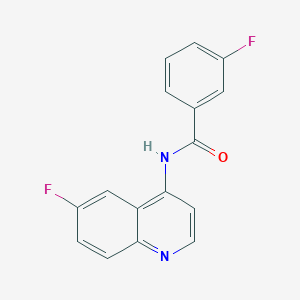
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity and provides unique properties to the compound .
Mechanism of Action
Target of Action
Many quinoline-based compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes or receptors . This can lead to a variety of effects depending on the specific target and the role it plays in the body.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some quinoline derivatives are known to affect pathways related to bacterial DNA synthesis, leading to their use as antibiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives can have a wide range of ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some quinoline derivatives, for example, can lead to cell death in bacteria by inhibiting DNA synthesis .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effect .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the displacement of halogen atoms or the diaza group .
Cellular Effects
Fluorinated quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide typically involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions . One common method involves the reaction of 6-fluoroquinoline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions . These methods are optimized for high yield and purity, and they often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce reduced quinoline derivatives .
Scientific Research Applications
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds such as ciprofloxacin and levofloxacin.
Fluorinated Benzamides: Compounds with similar structures but different substitution patterns on the benzamide ring.
Uniqueness
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is unique due to its dual fluorination on both the quinoline and benzamide moieties . This dual fluorination enhances its biological activity and provides unique chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXXXMUHPFRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)
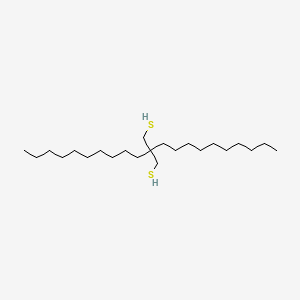
![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)
![N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2970519.png)
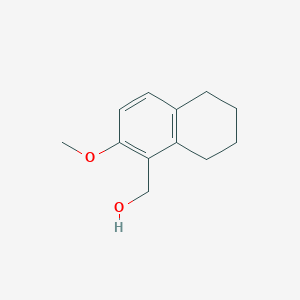
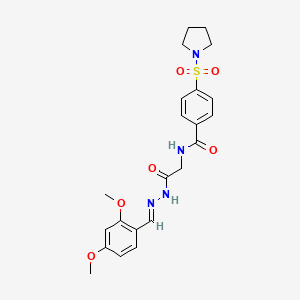
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)
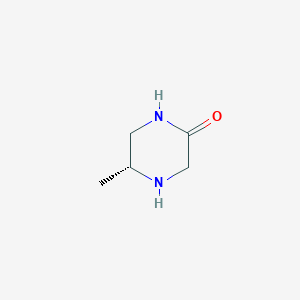
![2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2970531.png)
